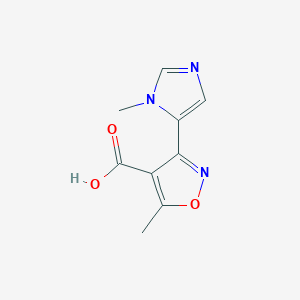
4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile is a nitrogen-rich heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is highly efficient and yields the desired triazole ring with high specificity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the nitrile group, leading to different products.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to specific sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another nitrogen-rich heterocycle with similar stability and reactivity.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Shares the triazole ring but differs in the side chain structure.
Uniqueness
4-(4-Amino-2H-1,2,3-triazol-2-YL)butanenitrile is unique due to its specific combination of the triazole ring and the butanenitrile side chain. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C6H9N5 |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
4-(4-aminotriazol-2-yl)butanenitrile |
InChI |
InChI=1S/C6H9N5/c7-3-1-2-4-11-9-5-6(8)10-11/h5H,1-2,4H2,(H2,8,10) |
InChI Key |
QANJLYFYQJMUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1N)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13192020.png)

![[2-(Bromomethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13192045.png)
![1-[4-(Aminomethyl)-3-methylpiperidin-1-yl]ethan-1-one](/img/structure/B13192052.png)
![(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid](/img/structure/B13192057.png)




![2-[5-(3-Methoxyphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13192092.png)

![tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]piperazine-1-carboxylate](/img/structure/B13192097.png)

